
Cyclobutyl(piperazin-1-yl)methanone hydrochloride
Übersicht
Beschreibung
Cyclobutyl(piperazin-1-yl)methanone hydrochloride is a chemical compound with the CAS Number: 1428443-87-1 . It has a molecular weight of 204.7 and its IUPAC name is cyclobutyl (piperazin-1-yl)methanone hydrochloride . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H16N2O.ClH/c12-9(8-2-1-3-8)11-6-4-10-5-7-11;/h8,10H,1-7H2;1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 204.7 and its linear formula is C9H17ClN2O .Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Potential
Cyclobutyl(piperazin-1-yl)methanone derivatives have been explored for their potential in treating diseases like cancer and tuberculosis. Research indicates that certain derivatives exhibit significant in vitro anticancer activity against human breast cancer cell lines and noteworthy antituberculosis activity against standard strains of M. tb h37Rv. These studies highlight the compound's potential as a dual-functional agent targeting both cancerous cells and tuberculosis-causing bacteria (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
The antimicrobial properties of Cyclobutyl(piperazin-1-yl)methanone derivatives are another area of significant research interest. Studies have synthesized and tested various derivatives for their antimicrobial activity, with some demonstrating moderate to strong effects against different bacterial and fungal strains. This indicates the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Mhaske, Shelke, Raundal, & Jadhav, 2014), (Patel, Agravat, & Shaikh, 2011), (Koca et al., 2005).
Tubulin Polymerization Inhibition and Cancer Cell Growth Arrest
Some Cyclobutyl(piperazin-1-yl)methanone derivatives have been identified as potent tubulin polymerization inhibitors, significantly hindering cancer cell growth. These derivatives can arrest the cell cycle of cancer cells, indicating their potential as chemotherapeutic agents (Manasa et al., 2020), (Prinz et al., 2017).
Corrosion Inhibition
The compound has been studied for its role in inhibiting corrosion, particularly on mild steel in acidic mediums. It demonstrates the potential to form protective layers on metal surfaces, thereby preventing corrosion and enhancing the longevity of the material under harsh conditions (Singaravelu, Bhadusha, & Dharmalingam, 2022), (Singaravelu & Bhadusha, 2022).
Eigenschaften
IUPAC Name |
cyclobutyl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(8-2-1-3-8)11-6-4-10-5-7-11;/h8,10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEJFACBGALXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



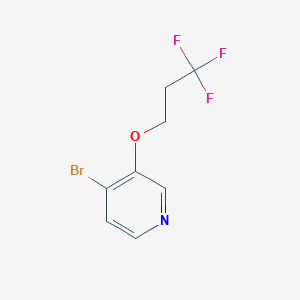

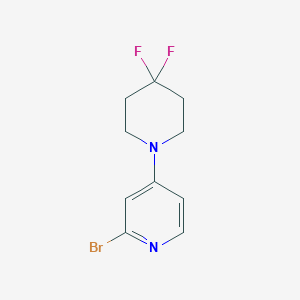
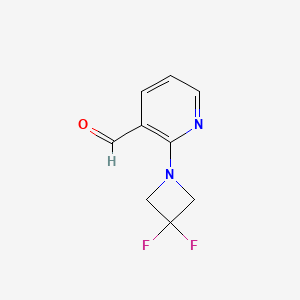
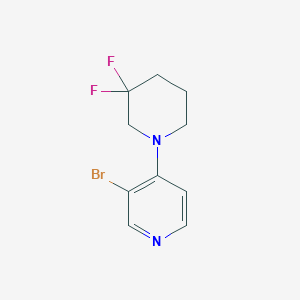
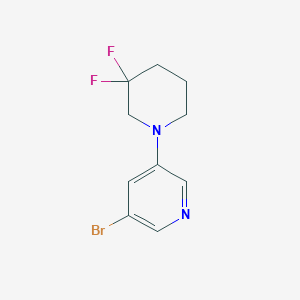
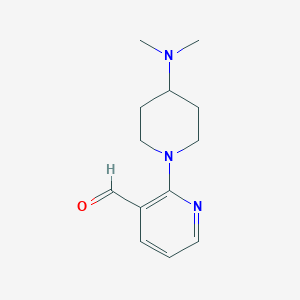
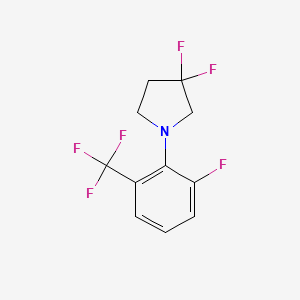
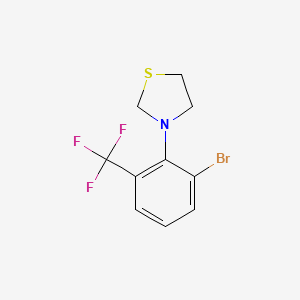
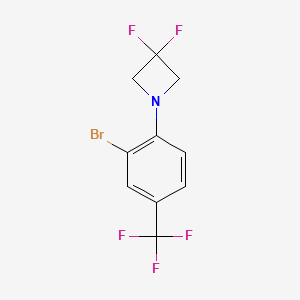
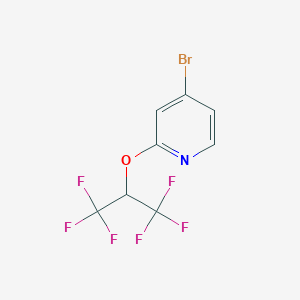
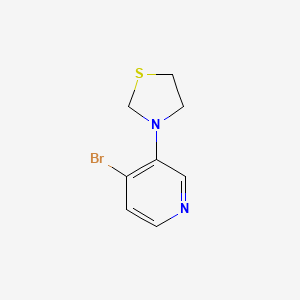

![4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine](/img/structure/B1411709.png)